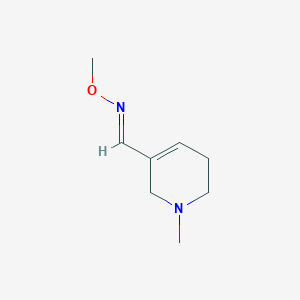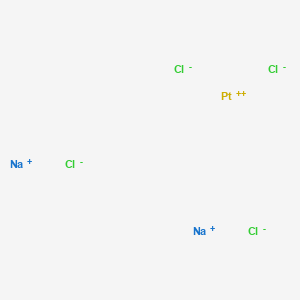
Platinate(2-), tetrachloro-, disodium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinate(2-), tetrachloro-, disodium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a platinum-based drug that has been used in cancer treatment, particularly in the treatment of ovarian and testicular cancer. The chemical formula of Platinate(2-), tetrachloro-, disodium, (SP-4-1)- is Na2[PtCl4], and it is commonly referred to as cisplatin.
Applications De Recherche Scientifique
1. Chemical Reactivity and Complex Formation
Platinate(2-), tetrachloro-, disodium, known as a platina-β-diketone, exhibits varied reactivity with different ligands. For instance, it reacts with 2-(ROCH2)C5H4N to form mononuclear and acetyl(chloro)platinum(II) complexes, highlighting its versatility in forming various chemical structures. These reactions are significant for understanding the fundamental reactivity of platinum compounds and their potential applications in catalysis and materials science (Gosavi et al., 2005).
2. Structural Investigations and Cytotoxicity
Research into the structural properties and cytotoxicity of platinate(2-) complexes like potassium dichlorido(l-prolinato)platinate(II) has been conducted. These studies are crucial for understanding the molecular architecture of these complexes and their potential biological interactions, particularly in the context of antitumor activity (Yousef et al., 2011).
3. Mesomorphism and Luminescent Properties
Another application is in the study of mesomorphism and luminescent properties of certain platinum(II) complexes. Research in this area explores the potential of these complexes in developing new materials with unique optical properties, which could be useful in displays, lighting, and photonic devices (Santoro et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of platinum-based compounds, such as disodium platinum(2+) tetrachloride, are typically cellular structures, particularly DNA . Platinum complexes have been shown to interact with DNA, causing structural changes that can inhibit cell replication and lead to cell death .
Mode of Action
Platinum-based compounds exert their antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . They are chemically similar to folic acid and belong to the class of chemotherapy drugs called folate antimetabolites . The interaction with their targets leads to changes in the cell’s biochemical processes, disrupting normal cell function and leading to cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA synthesis and repair, as well as folate-dependent metabolic processes . The disruption of these pathways leads to the inhibition of cell replication and the induction of cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based anticancer drugs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can significantly impact their bioavailability . For instance, platinum complexes show different pharmacokinetic behaviors in various biological matrices such as blood, plasma, and ultrafiltrate plasma . The intact drug exposure and elimination time can vary, which may influence the drug’s hematotoxicity .
Result of Action
The molecular and cellular effects of platinum-based compounds’ action include the disruption of DNA structure, inhibition of DNA synthesis and repair, and induction of cell death . These effects can lead to the inhibition of tumor growth and the reduction of cancerous cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of platinum-based compounds. For instance, the pH stability of platinum complexes in aqueous solution can affect their performance . Additionally, the presence of other ions in the solution can influence the reaction of platinum complexes with their targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Platinate(2-), tetrachloro-, disodium, (SP-4-1)- involves the reaction of sodium chloroplatinate with sodium chloride in aqueous solution.", "Starting Materials": [ "Sodium chloroplatinate", "Sodium chloride", "Water" ], "Reaction": [ "Dissolve 4.76 g of sodium chloroplatinate in 100 mL of water", "Add 2.92 g of sodium chloride to the solution", "Stir the solution until all solids are dissolved", "Filter the solution to remove any insoluble impurities", "Evaporate the solution to dryness to obtain the final product" ] } | |
| 10026-00-3 | |
Formule moléculaire |
Cl4Na2Pt |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
disodium;tetrachloroplatinum(2-) |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
UXSGJRDAUMCHRP-UHFFFAOYSA-J |
SMILES |
[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
| 10026-00-3 | |
Numéros CAS associés |
13965-91-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
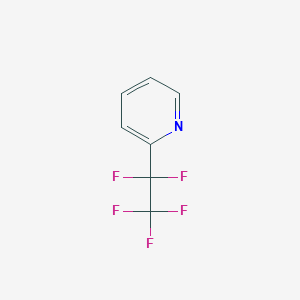

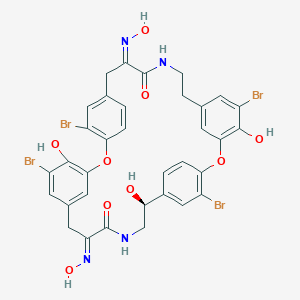



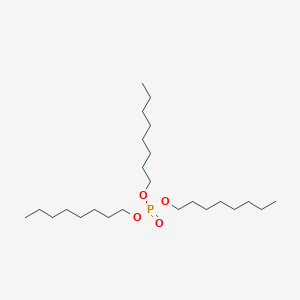
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
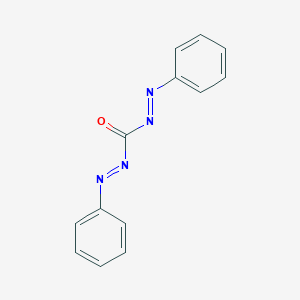
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
